molecular formula C18H18O6 B2872188 7-Hydroxy-2',5,8-trimethoxyflavanone CAS No. 100079-34-3

7-Hydroxy-2',5,8-trimethoxyflavanone

Cat. No.: B2872188
CAS No.: 100079-34-3
M. Wt: 330.336
InChI Key: FEIYIVGWSITXPN-CQSZACIVSA-N
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Description

General Overview of Flavanones as a Class of Natural Products

Flavanones are naturally occurring phenolic compounds that contribute to the flavor, color, and defense mechanisms of plants. They are particularly abundant in citrus fruits, giving them their characteristic bitter taste. Structurally, flavanones possess a C6-C3-C6 skeleton, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). Unlike their flavone (B191248) counterparts, flavanones lack a double bond between the second and third carbon atoms of the C-ring, a feature that influences their three-dimensional structure and reactivity.

These compounds are biosynthesized in plants from phenylalanine and malonyl-CoA via the phenylpropanoid pathway. Chalcones are the immediate precursors to flavanones, with the enzyme chalcone (B49325) isomerase catalyzing the cyclization of the chalcone to form the flavanone (B1672756) structure. The diversity of flavanones arises from the varied hydroxylation, methoxylation, and glycosylation patterns on their basic skeleton. These structural modifications significantly impact their biological activities.

Significance of Flavonoids as Plant Secondary Metabolites

Flavonoids, as a broad class of secondary metabolites, are crucial for plant survival and interaction with the environment. They perform a wide array of functions, including pigmentation to attract pollinators and seed dispersers, protection against UV radiation, and defense against herbivores and microbial pathogens. preprints.org Many flavonoids exhibit potent antioxidant properties, scavenging harmful reactive oxygen species (ROS) generated during photosynthesis and in response to environmental stressors.

Furthermore, flavonoids can act as signaling molecules in plant-microbe interactions, such as the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. The structural diversity of flavonoids allows them to interact with a wide range of molecular targets, underpinning their diverse biological roles. In academic research, this diversity has spurred investigations into their potential health benefits for humans, including antioxidant, anti-inflammatory, and anticancer activities.

Research Trajectory of 7-Hydroxy-2',5,8-trimethoxyflavanone within Flavanone Studies

The specific compound, this compound, remains a relatively underexplored molecule within the vast landscape of flavanone research. A comprehensive review of the current scientific literature reveals a notable absence of dedicated studies investigating its biological activities or potential therapeutic applications. Its presence is primarily documented in chemical supplier catalogs, which provide basic physicochemical data.

Despite the limited direct research, the research trajectory for this compound can be contextualized by examining studies on structurally related compounds. The presence of a 7-hydroxy group is a common feature in many biologically active flavonoids. For instance, 7-hydroxyflavone (B191518) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. medchemexpress.comnih.gov The methoxy (B1213986) groups at the 2', 5, and 8 positions are also of significant interest. Methoxylation can increase the metabolic stability and bioavailability of flavonoids, potentially enhancing their therapeutic efficacy. nih.gov Research on other trimethoxyflavones has indicated potential in cancer therapy, with some demonstrating the ability to induce apoptosis in cancer cells and modulate immune responses. nih.govmedchemexpress.com

Therefore, the research trajectory for this compound is largely speculative at this point but is informed by the broader trends in flavonoid research. Future investigations would likely focus on its synthesis, isolation from natural sources (if any), and a thorough evaluation of its biological activities, particularly its potential as an antioxidant, anti-inflammatory, or anticancer agent, based on the established activities of its structural motifs. The unique substitution pattern of this flavanone warrants further study to elucidate its specific contributions to the structure-activity relationships within the flavanone class.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C18H18O6
Molecular Weight 330.33 g/mol
CAS Number 100079-34-3
Systematic Name (2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one
Appearance Solid (predicted)
Solubility Soluble in DMSO and Methanol (B129727) (predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYIVGWSITXPN-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation of 7 Hydroxy 2 ,5,8 Trimethoxyflavanone

Botanical and Microbial Sources

The quest for novel bioactive compounds has led researchers to explore a wide array of natural sources. The origins of 7-Hydroxy-2',5,8-trimethoxyflavanone are rooted in the plant kingdom, with emerging possibilities in the realm of microbial biotechnology.

Natural Occurrence in Scutellaria discolor and Other Plant Species

The primary documented botanical source of this compound is Scutellaria discolor. This plant belongs to the genus Scutellaria, commonly known as skullcaps, which is a part of the mint family, Lamiaceae. Species within this genus are renowned for their rich and diverse flavonoid content, which contributes to their traditional medicinal uses. While the presence of this compound has been confirmed in Scutellaria discolor, extensive research into its distribution across other plant species is not widely documented in current scientific literature. The study of the chemical constituents of various Scutellaria species is an active area of research, and it is plausible that this compound may be identified in other related species in the future. For instance, numerous other flavonoids, such as baicalin, wogonoside, and their aglycones, have been successfully isolated from various Scutellaria species. researchgate.netmdpi.comuni-freiburg.deresearchgate.net

Potential Microbial Production and Biotransformation

While the natural production of this compound has been identified in plants, the field of biotechnology offers potential avenues for its synthesis through microbial processes. medcraveonline.comfrontiersin.orgmedcraveonline.com Microbial biotransformation utilizes microorganisms or their enzymes to convert organic compounds into structurally related products. medcraveonline.comfrontiersin.orgmedcraveonline.com This can involve reactions such as hydroxylation, methylation, and glycosylation of a precursor molecule.

There is no direct research detailing the microbial production of this compound. However, studies on the biotransformation of structurally similar flavanones suggest its feasibility. For example, microbial transformations of 7-methoxyflavanone (B1630992) using fungi like Aspergillus niger and Penicillium chermesinum have been shown to yield hydroxylated and reduced derivatives. nih.gov Similarly, various methoxyflavones have been successfully biotransformed by entomopathogenic filamentous fungi, leading to demethylation, hydroxylation, and glycosylation products. nih.gov These findings indicate that a suitable microbial strain could potentially be used to synthesize this compound from a more readily available flavanone (B1672756) precursor through targeted enzymatic modifications. This approach, often termed "green chemistry," offers an alternative to chemical synthesis that can be more specific and environmentally friendly. frontiersin.org

Advanced Extraction Methodologies from Biological Matrices

The efficient extraction of this compound from its natural source, Scutellaria discolor, is crucial for its subsequent study and potential applications. Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, selectivity, and reduced environmental impact.

Modern Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted, Pressurized Liquid Extraction, Supercritical Fluid Extraction)

Several advanced extraction methods are particularly well-suited for the isolation of flavonoids like this compound from plant materials.

Extraction Technique Principle Advantages
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and plant matrix, causing cell wall disruption and enhanced release of target compounds. Reduced extraction time, lower solvent consumption, and higher extraction yields. nih.govresearchgate.netmdpi.comnih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, facilitating the penetration of the solvent into the plant material and the release of phytochemicals. Increased extraction efficiency, shorter extraction times, and suitability for heat-sensitive compounds. nih.govrsc.orgacs.orgnih.gov
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures, which increases the solubility and diffusion rate of the target compounds. The high pressure keeps the solvent in a liquid state above its boiling point. Faster extraction, lower solvent usage, and the ability to use a wider range of solvents. nih.gov
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. High selectivity, no solvent residue in the final product, and mild operating temperatures that protect thermolabile compounds. nih.govmdpi.comsemanticscholar.orglawdata.com.twacs.org

The application of these techniques to the Scutellaria genus has been well-documented, demonstrating their efficacy in extracting a variety of flavonoids. nih.govresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comlawdata.com.twacs.org For instance, MAE has been optimized for the extraction of flavonoids from Scutellaria barbata and other Scutellaria species, significantly reducing extraction time compared to conventional methods. nih.govresearchgate.netmdpi.comnih.gov Similarly, UAE, often in combination with green solvents like deep eutectic solvents, has proven effective for extracting flavonoids from Scutellariae Radix. nih.govrsc.orgacs.orgnih.gov SFE has also been successfully applied to extract flavonoids from Scutellariae Radix, with the optimal conditions identified as a mixture of supercritical CO2 with methanol (B129727) and water at 50°C and 200 bar. lawdata.com.tw

Chromatographic Separation Protocols for Flavanone Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

A common strategy for the enrichment of flavonoids involves a multi-step chromatographic process. Initially, column chromatography is often employed for a preliminary separation of the crude extract. auctoresonline.org Adsorbents such as silica (B1680970) gel or polyamide are used, and elution is performed with a gradient of solvents of increasing polarity. uni-freiburg.de This step helps to fractionate the extract based on the polarity of the constituent compounds.

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. auctoresonline.orgresearchgate.netresearchgate.netoup.comuva.es Reversed-phase HPLC, using a C18 column, is widely used for the separation of flavonoids. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile, run in a gradient elution mode. This allows for the separation of compounds with subtle differences in their hydrophobicity.

For the separation of polymethoxyflavones, both normal-phase and reversed-phase chromatography have been utilized. researchgate.net Furthermore, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been applied for the preparative separation of flavonoids from plant extracts, offering the advantage of avoiding solid stationary phases and thus minimizing sample adsorption and decomposition. auctoresonline.org

Given that flavanones possess a chiral center at the C2 position, chiral chromatography can be employed to separate the enantiomers of this compound. researchgate.netoup.comuva.es Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used to achieve enantiomeric resolution. researchgate.netoup.com

The final identification and structural elucidation of the purified compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthetic Pathways and Precursors of 7 Hydroxy 2 ,5,8 Trimethoxyflavanone

General Flavonoid Biosynthesis Framework

The journey to 7-Hydroxy-2',5,8-trimethoxyflavanone begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.gov This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA. The initial steps are catalyzed by a series of core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

The subsequent condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA is a pivotal step, catalyzed by chalcone (B49325) synthase (CHS), leading to the formation of a naringenin (B18129) chalcone. This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin. Naringenin, a central precursor in flavonoid biosynthesis, possesses a basic C6-C3-C6 structure and serves as the foundational molecule for a vast array of flavonoids, including this compound.

Table 1: Key Enzymes in the General Flavonoid Biosynthesis Pathway
EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumaroyl-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone synthaseCHSCondenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone.
Chalcone isomeraseCHICatalyzes the stereospecific cyclization of naringenin chalcone to naringenin.

Specific Enzymatic Steps and Gene Clusters Relevant to Trimethoxyflavanone Formation

The formation of this compound from the precursor naringenin necessitates a series of specific hydroxylation and methylation events. While the exact enzymatic sequence and the genes involved in the biosynthesis of this particular compound have not been fully elucidated, a plausible pathway can be proposed based on the known activities of flavonoid-modifying enzymes.

The hydroxylation at the C-8 position is likely catalyzed by a flavonoid 8-hydroxylase (F8H) . Studies have identified F8H enzymes in various plant species, and some have been shown to accept flavanones like naringenin as substrates. nih.govresearchgate.net For instance, a novel F8H from the yeast Rhodotorula glutinis has been characterized and shown to catalyze the C8-hydroxylation of naringenin. nih.gov This enzymatic step would convert naringenin into 7,8-dihydroxyflavanone.

Following hydroxylation, a series of methylation reactions are required. These are catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The formation of this compound would require the action of at least three distinct OMTs with high positional specificity:

A flavanone 2'-O-methyltransferase to methylate the hydroxyl group on the B-ring.

A flavanone 5-O-methyltransferase to methylate the hydroxyl group at the C-5 position.

A flavanone 8-O-methyltransferase to methylate the newly introduced hydroxyl group at the C-8 position.

While specific OMTs for all these positions on a flavanone substrate have not been definitively characterized for this particular biosynthetic pathway, the existence of a wide variety of flavonoid OMTs with differing substrate and positional specificities in the plant kingdom suggests the plausibility of such enzymes. nih.govmdpi.com

In many plant species, genes encoding enzymes for a specific metabolic pathway are often located in close proximity on a chromosome, forming a biosynthetic gene cluster . This co-localization facilitates the coordinated regulation of gene expression. biotech-asia.org While a specific gene cluster for this compound has not been identified, the clustering of flavonoid biosynthesis genes is a known phenomenon. nih.gov The discovery of such a cluster in a plant that produces this compound would provide significant insights into the enzymes involved and their regulation.

Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound from Naringenin
StepSubstrateEnzyme (Hypothetical)Product
1NaringeninFlavonoid 8-hydroxylase (F8H)7,8-Dihydroxyflavanone
27,8-DihydroxyflavanoneFlavanone 2'-O-methyltransferase7,8-Dihydroxy-2'-methoxyflavanone
37,8-Dihydroxy-2'-methoxyflavanoneFlavanone 5-O-methyltransferase7-Hydroxy-8,2'-dimethoxy-5-methoxyflavanone
47-Hydroxy-8,2'-dimethoxy-5-methoxyflavanoneFlavanone 8-O-methyltransferaseThis compound

Role of Methylation and Hydroxylation in Flavanone Structural Diversification

Hydroxylation and methylation are key chemical modifications that dramatically increase the structural diversity of flavonoids, leading to a wide array of biological activities. nih.gov

Hydroxylation , catalyzed by enzymes such as cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, introduces hydroxyl groups at specific positions on the flavonoid skeleton. oup.com This not only alters the polarity and solubility of the molecule but also provides new sites for subsequent modifications like glycosylation and methylation. The hydroxylation pattern of a flavonoid is a critical determinant of its antioxidant capacity and its interactions with biological targets. nih.gov

Methylation , the addition of a methyl group, is catalyzed by O-methyltransferases (OMTs). nih.gov This modification has several significant consequences for the properties of flavanones:

Increased Lipophilicity: The replacement of a polar hydroxyl group with a nonpolar methoxy (B1213986) group increases the lipophilicity of the flavonoid. This can enhance its ability to cross biological membranes and may improve its bioavailability.

Altered Biological Activity: Methylation can modulate the biological activity of flavonoids. In some cases, methylation enhances antimicrobial or anti-inflammatory properties. nih.gov

Metabolic Stability: Methylation can protect the hydroxyl groups from conjugation and degradation by metabolic enzymes, thereby increasing the in vivo stability of the compound.

The specific pattern of hydroxylation and methylation on the flavanone core, as seen in this compound, is the result of the precise and sequential action of a suite of tailoring enzymes. The interplay of these enzymes allows for the generation of a vast number of structurally diverse flavonoids, each with potentially unique biological functions.

Synthetic Approaches to 7 Hydroxy 2 ,5,8 Trimethoxyflavanone and Its Analogs

Total Synthesis Strategies of Flavanone (B1672756) Scaffolds

The synthesis of the flavanone core is a well-established area of organic chemistry, with several reliable strategies available to chemists. A predominant and versatile method involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025). ias.ac.innih.gov This reaction, typically a base-catalyzed Claisen-Schmidt condensation, first yields a 2'-hydroxychalcone (B22705) intermediate. mdpi.com Subsequent intramolecular cyclization of the chalcone (B49325), often promoted by acid or base, results in the formation of the flavanone ring system. acs.orgresearchgate.net

The general pathway can be summarized as follows:

Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone is reacted with a benzaldehyde in the presence of a base (e.g., NaOH, KOH) to form a 2'-hydroxychalcone.

Intramolecular Cyclization: The resulting chalcone undergoes an intramolecular oxa-Michael addition reaction to form the heterocyclic C-ring, yielding the flavanone scaffold. acs.orgnih.gov

For the specific synthesis of a compound like 7-hydroxy-5,8-dimethoxyflavanone, a close analog of the title compound, the process involves the condensation of 2,4-dihydroxy-3,6-dimethoxy acetophenone (B1666503) with benzaldehyde, followed by ring closure. ias.ac.in This highlights how the substitution pattern of the final flavanone is determined by the choice of the initial acetophenone and benzaldehyde precursors.

Alternative strategies for constructing the flavanone skeleton include:

Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form a flavone (B191248), which can be subsequently reduced to a flavanone. nih.gov

Palladium(II)-Catalyzed Oxidative Cyclization: More modern approaches utilize transition metal catalysis. For instance, 2′-hydroxydihydrochalcones can undergo palladium(II)-catalyzed oxidative cyclization to directly yield flavanones. rsc.org

Table 1: Key Reactions in Flavanone Total Synthesis
Reaction NamePrecursorsIntermediateProductReference
Claisen-Schmidt Condensation & Cyclization2'-Hydroxyacetophenone, Benzaldehyde2'-HydroxychalconeFlavanone nih.govmdpi.com
Baker-Venkataraman Rearrangemento-Acyloxyacetophenone1,3-DiketoneFlavone/Flavanone nih.gov
Pd(II)-Catalyzed Oxidative Cyclization2'-HydroxydihydrochalconeN/AFlavanone rsc.org

Semi-synthetic Modifications and Derivatization

Once the basic flavanone scaffold is assembled, further modifications can be made to introduce or alter functional groups. These semi-synthetic approaches are crucial for creating analogs and studying structure-activity relationships.

Selective Demethylation Techniques (e.g., Aluminium Chloride-Mediated)

Selective demethylation of methoxy (B1213986) groups is a common and vital transformation in flavonoid chemistry. Anhydrous aluminum chloride (AlCl₃) is a particularly effective reagent for this purpose, especially for the selective cleavage of a methoxyl group at the C-5 position. ias.ac.in The C-5 methoxyl group is often preferentially cleaved due to the chelating effect of the aluminum chloride between the oxygen of the methoxy group and the adjacent carbonyl oxygen at C-4. oup.comkoreascience.kr

The reaction is typically carried out in an anhydrous solvent such as ether or acetonitrile. ias.ac.inoup.com This method has been successfully employed for the synthesis of 5-hydroxy flavanones from their 5-methoxy precursors. ias.ac.in While highly effective for the 5-position, reagents like AlCl₃ or boron tribromide (BBr₃) can also demethylate other positions, often requiring careful control of reaction conditions to achieve the desired selectivity. oup.comkoreascience.kr

Targeted Introduction of Hydroxy and Methoxy Substituents

The diversity of naturally occurring flavonoids arises from the varied patterns of hydroxylation and methoxylation on the basic skeleton. mdpi.comnih.gov In a synthetic context, these groups are most efficiently introduced by using appropriately substituted starting materials (i.e., the 2'-hydroxyacetophenone and benzaldehyde precursors). mdpi.com This strategy allows for precise control over the final substitution pattern.

Direct introduction of hydroxyl or methoxy groups onto a pre-formed flavanone ring is less common but can be achieved through standard aromatic chemistry. However, these reactions can suffer from a lack of regioselectivity, leading to mixtures of products. Chemical modifications that can influence the biological activity of flavonoids include hydroxylation, O-methylation, and glycosylation. tamu.edu For instance, the presence and location of hydroxyl groups on both the A and B rings are often crucial for biological activities. mdpi.com The conversion between hydroxyl and methoxy groups is a key tool for derivatization, with methylation commonly achieved using reagents like dimethyl sulfate (B86663) or diazomethane, and demethylation using reagents as described above. ias.ac.inkoreascience.kr

Asymmetric Synthesis Methodologies for Enantiomerically Enriched Flavanones

Flavanones possess a stereocenter at the C-2 position, meaning they exist as a pair of enantiomers (R and S). As natural flavanones are typically found in an optically active form, the development of asymmetric syntheses to produce enantiomerically enriched or pure flavanones is of significant interest. acs.org

Several successful strategies have been developed:

Asymmetric Reduction of Flavones: One of the earliest methods involves the asymmetric reduction of the C2-C3 double bond of a corresponding flavone. nih.govthieme-connect.com This can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Asymmetric Conjugate Addition: This approach involves the 1,4-conjugate addition of a nucleophile to a chromone (B188151) (the core structure of flavones). The use of chiral catalysts, such as those based on rhodium or palladium, can direct the addition to occur enantioselectively, establishing the C-2 stereocenter. nih.govacs.org

Intramolecular Oxa-Michael Addition: This is one of the most powerful methods, involving the cyclization of a 2'-hydroxychalcone. By using a chiral catalyst (an organocatalyst or a metal complex), the intramolecular conjugate addition can be controlled to favor the formation of one enantiomer over the other, often with high enantiomeric excess (ee). acs.orgresearchgate.net

Kinetic Resolution: Racemic mixtures of flavanones can be resolved into their individual enantiomers through processes like enzyme-catalyzed enantioselective hydrolysis of flavanone derivatives. researchgate.net

Attrition-Enhanced Deracemization: This is a dynamic crystallization technique where a racemic flavanone in solution, which can racemize via a ring-opening/closing process, is converted into crystals of a single enantiomer through grinding (attrition). acs.org

Table 2: Comparison of Asymmetric Synthesis Methods for Flavanones
MethodStarting MaterialKey TransformationCatalyst TypeReference
Asymmetric ReductionFlavoneReduction of C2=C3 double bondChiral reducing agents/catalysts nih.govthieme-connect.com
Asymmetric Conjugate AdditionChromone1,4-addition of nucleophileChiral metal complexes (Rh, Pd) nih.govacs.org
Intramolecular Oxa-Michael Addition2'-HydroxychalconeEnantioselective cyclizationOrganocatalysts, chiral metal complexes acs.orgresearchgate.net
Attrition-Enhanced DeracemizationRacemic FlavanoneDynamic crystallizationBase (for racemization) acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a flavonoid like 7-Hydroxy-2',5,8-trimethoxyflavanone, a suite of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment. diva-portal.org

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra form the foundation of structural analysis. The proton (¹H) NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The carbon-13 (¹³C) NMR spectrum provides analogous information for the carbon skeleton.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a flavanone (B1672756), characteristic signals confirm the core structure. The flavanone C-ring typically displays an "ABX" system for the protons at C-2 and C-3. This consists of a doublet of doublets for the C-2 proton (H-2) and two separate signals for the diastereotopic protons at C-3 (H-3ax and H-3eq). For this compound, one would expect to see signals corresponding to the aromatic protons on the A and B rings, as well as sharp singlet signals for the three methoxy (B1213986) groups (-OCH₃) and a signal for the phenolic hydroxyl (-OH) proton. silae.it

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment. Key signals would include those for the carbonyl carbon (C-4), the carbons of the flavanone C-ring (C-2, C-3), and the various aromatic carbons, including those bearing hydroxyl or methoxy substituents. The presence of three distinct methoxy carbon signals would further confirm the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

The following data are predicted based on known chemical shifts for similar flavonoid structures. Actual experimental values may vary.

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity
H-2 5.3 - 5.5 dd
H-3ax 3.0 - 3.2 dd
H-3eq 2.7 - 2.9 dd
H-6 6.1 - 6.3 s
H-3' 6.9 - 7.1 d
H-4' 7.3 - 7.5 t
H-5' 6.9 - 7.1 d
H-6' 7.1 - 7.3 d
5-OCH₃ 3.8 - 4.0 s
8-OCH₃ 3.8 - 4.0 s
2'-OCH₃ 3.7 - 3.9 s
7-OH 9.0 - 12.0 s (br)

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ ppm)
C-2 78 - 81
C-3 42 - 45
C-4 195 - 198
C-4a 102 - 105
C-5 158 - 161
C-6 95 - 98
C-7 162 - 165
C-8 128 - 131
C-8a 160 - 163
C-1' 120 - 123
C-2' 155 - 158
C-3' 112 - 115
C-4' 129 - 132
C-5' 118 - 121
C-6' 125 - 128
5-OCH₃ 55 - 57
8-OCH₃ 60 - 62
2'-OCH₃ 55 - 57

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the final structure. These experiments reveal correlations between nuclei, painting a clear picture of the molecular framework. diva-portal.orgscielo.br

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be essential to confirm the H-2/H-3 spin system in the C-ring and to establish the connectivity of the protons on the B-ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for placing substituents like methoxy groups and for connecting different structural fragments. For instance, correlations from the methoxy proton singlets to their corresponding aromatic carbons (e.g., from 5-OCH₃ protons to C-5) would definitively confirm the location of these groups. scielo.org.bo Likewise, a correlation from H-2 to carbons C-1' and C-2'/C-6' would confirm the connection between the C-ring and the B-ring. scielo.org.bo

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like flavonoids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (Molecular Formula: C₁₈H₁₈O₆), the expected m/z values would be:

[M+H]⁺: 331.1125

[M-H]⁻: 329.0979

HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. scielo.org.bo

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. mdpi.comnih.gov

For polymethoxylated flavonoids, characteristic fragmentation involves the neutral loss of methyl radicals (•CH₃, 15 Da) or methane (B114726) (CH₄, 16 Da) from methoxy groups, as well as the loss of carbon monoxide (CO, 28 Da) and water (H₂O, 18 Da). mdpi.com A key fragmentation pathway for flavanones is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings. nih.gov

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
331.11 316.09 •CH₃
331.11 301.07 2 x •CH₃
331.11 313.10 H₂O
331.11 303.10 CO
331.11 195.06 C₈H₉O₂ (B-ring fragment via RDA)
331.11 137.05 C₉H₈O₃ (A-ring fragment via RDA)

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Complex Mixture Analysis

Liquid chromatography (LC) is a powerful separation technique. When coupled with mass spectrometry (LC-MS), it allows for the analysis of individual components within a complex mixture, such as a plant extract. ekb.egbucm.edu.cn The sample is first separated by the LC system based on the components' physicochemical properties, and the eluent is then introduced into the mass spectrometer for detection and identification. This technique is indispensable for metabolomic studies and for identifying known and unknown flavonoids in natural sources. bucm.edu.cn The retention time from the LC provides an additional layer of identification when compared against authentic standards.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, providing insights into its chromophoric system. For flavanones, the UV-Vis spectrum typically exhibits two main absorption bands. Band I, appearing at longer wavelengths, is associated with the electronic transitions in the B-ring cinnamoyl system. Band II, at shorter wavelengths, corresponds to the A-ring benzoyl system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

For this compound, the presence of a hydroxyl group at the C7 position and methoxy groups at C5 and C8 on the A-ring, along with a methoxy group at the C2' position on the B-ring, would be expected to influence the absorption maxima (λmax). However, specific λmax values from experimental studies are not available.

Interactive Data Table: UV-Vis Spectral Data of this compound

BandWavelength (λmax) (nm)AbsorptionSolvent
Band IData not availableData not availableData not available
Band IIData not availableData not availableData not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. These would include a broad absorption band for the hydroxyl (-OH) group, sharp peaks for C-H stretching in the aromatic and aliphatic regions, a strong absorption for the carbonyl (C=O) group of the flavanone core, and characteristic bands for the C-O-C stretching of the methoxy and ether linkages.

Specific wavenumber values for these functional groups in this compound are not documented in the available literature.

Interactive Data Table: Infrared (IR) Spectral Data of this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl) stretchData not available
C=O (carbonyl) stretchData not available
C-O (ether) stretchData not available
Aromatic C-H stretchData not available
Aromatic C=C stretchData not available

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which has a stereocenter at the C2 position, single-crystal X-ray diffraction analysis would provide unambiguous proof of the spatial arrangement of its atoms. This technique would confirm the relative and absolute configuration of the substituents on the flavanone skeleton.

Currently, there are no published reports of the single-crystal X-ray structure of this compound.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Anti-Inflammatory Mechanisms

Polymethoxylated flavonoids, a class to which 7-Hydroxy-2',5,8-trimethoxyflavanone belongs, are recognized for their anti-inflammatory properties. jfda-online.comtandfonline.com The mechanisms underlying these effects are multifaceted, involving the modulation of inflammatory signaling pathways, the suppression of pro-inflammatory mediators, and the inhibition of key enzymes involved in the inflammatory cascade.

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A primary mechanism by which flavonoids exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). tandfonline.com In inflammatory conditions, macrophages are stimulated—often by lipopolysaccharide (LPS)—to produce large amounts of NO and PGE2 through the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. japsonline.comresearchgate.net Excessive production of these mediators contributes to vasodilation, pain, and tissue damage characteristic of inflammation. japsonline.com

While direct studies on this compound are limited, research on analogous compounds provides significant insight. For instance, the hydroxylated polymethoxyflavone 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) significantly inhibits NO production in LPS-stimulated RAW 264.7 macrophages. chemfaces.com Similarly, 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone has been shown to considerably inhibit LPS-stimulated NO production in BV2 microglia. nih.gov Other flavonoids, such as 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone, dose-dependently reduce the production of both NO and PGE2. researchgate.net This body of evidence suggests that flavonoids with mixed hydroxyl and methoxyl substitutions can effectively suppress key inflammatory molecules.

Table 1: Inhibitory Effects of Structurally Related Flavonoids on Pro-Inflammatory Mediator Production
CompoundCell LineMediator InhibitedKey FindingsReference
5-Hydroxy-3',4',7-trimethoxyflavoneRAW 264.7 MacrophagesNitric Oxide (NO)Significantly inhibited NO production and reduced mRNA expression of iNOS. chemfaces.com
Nobiletin (B1679382)VariousNO, PGE2Inhibits the release of NO and PGE2. tandfonline.com
5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavoneBV2 MicrogliaNOConsiderably inhibits LPS-stimulated NO production by suppressing iNOS expression. nih.gov
7-HydroxyflavoneRAW 264.7 MacrophagesNO, PGE2Dose-dependently reduced the production of NO and PGE2. researchgate.net
LuteolinRAW 264.7 MacrophagesNOExhibited significant NO production inhibition with an IC50 value of 7.6 ± 0.3 μM. japsonline.com

Inhibition of Key Enzymes (e.g., Cyclooxygenase-2, Lipoxygenase)

The suppression of pro-inflammatory mediators is often a direct result of the inhibition of the enzymes responsible for their synthesis. jfda-online.comchemfaces.com Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are two of the most critical enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, respectively—both potent inflammatory mediators. nih.govrsc.org Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Polymethoxyflavones have been identified as potential inhibitors of these enzymes. nih.govresearchgate.net Studies on 5-hydroxy-3',4',7-trimethoxyflavone demonstrated a significant reduction in the mRNA expression of both iNOS and COX-2 in LPS-treated macrophages. chemfaces.com This compound also showed prominent inhibitory activity against soybean lipoxygenase. chemfaces.com The ability of flavonoids to target these enzymes is a key component of their anti-inflammatory action.

Table 2: Inhibitory Activity of Related Flavonoids on Inflammatory Enzymes
Compound/ClassEnzyme TargetObserved EffectReference
5-Hydroxy-3',4',7-trimethoxyflavoneCOX-2, iNOS, LOXReduced mRNA expression of COX-2 and iNOS; inhibited soybean lipoxygenase. chemfaces.com
Polymethoxyflavones (general)COX-2, 5-LOXIdentified as potential dual inhibitors. nih.govresearchgate.net
DemethyleneberberineCOX-2, 5-LOXShowed potent dual inhibition with IC50 values of 13.46 ± 1.91 μM (COX-2) and 2.93 ± 0.81 μM (5-LOX). nih.gov

Structure-Activity Relationship Analysis for Anti-Inflammatory Effects (e.g., Role of Hydroxy/Methoxy (B1213986) at C-5, C-7, C-3')

The anti-inflammatory potency of flavonoids is intricately linked to their chemical structure, specifically the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups. mdpi.comnih.gov Methoxy groups generally increase the lipophilicity of the molecule, which can enhance cell membrane permeability and interaction with molecular targets. nih.gov Hydroxyl groups, on the other hand, are often crucial for direct enzyme inhibition and antioxidant activity.

Studies comparing different flavones have generated key insights into their structure-activity relationships (SAR). For instance, the presence of a methoxy group at the C-7 position has been suggested to enhance anti-inflammatory activity. mdpi.com Conversely, another study concluded that hydroxyl groups at the C-3' and C-4' positions on the B-ring are important for promoting anti-inflammatory effects. nih.gov There is also evidence that demethylated metabolites of PMFs, which possess more free hydroxyl groups, can exhibit more potent anti-inflammatory activities than their fully methoxylated parent compounds. nih.gov

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and numerous chronic diseases. researchgate.net Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.netmdpi.com

Free Radical Scavenging Properties and Mitigation of Oxidative Stress

The primary antioxidant mechanism of phenolic compounds like flavonoids is their ability to act as hydrogen or electron donors to neutralize free radicals, such as the superoxide (B77818) anion and hydroxyl radicals. researchgate.netmdpi.com This process converts the highly reactive radicals into more stable, non-radical products, thereby terminating damaging chain reactions like lipid peroxidation. tandfonline.comresearchgate.net

Polymethoxyflavones and their hydroxylated derivatives have demonstrated significant antioxidant and free radical-scavenging activities. nih.govnih.gov For example, tangeretin, a PMF, has been shown to reduce levels of lipid peroxides and stabilize the Nrf2/Keap1 pathway, a key regulator of the cellular antioxidant response. tandfonline.com By mitigating oxidative stress, these compounds can interrupt the cycle where oxidative damage promotes inflammation, and inflammation, in turn, generates more ROS.

Influence of Structural Features on Antioxidant Potency (e.g., C2-C3 Double Bond, 4-Oxo Group, Hydroxyl Group Positions)

The antioxidant capacity of a flavonoid is highly dependent on its molecular structure. nih.govproquest.com Several features have been identified as critical for potent free radical scavenging:

Hydroxyl Group Positions: The number and arrangement of -OH groups are paramount. nih.govresearchgate.net A catechol structure (ortho-dihydroxy groups) on the B-ring, such as at the C-3' and C-4' positions, is particularly effective at stabilizing the flavonoid radical after hydrogen donation. nih.gov

C2-C3 Double Bond: In flavones and flavonols, a double bond between carbons 2 and 3, in conjugation with the 4-oxo (carbonyl) group, allows for the delocalization of electrons across the molecule. mdpi.com This delocalization stabilizes the resulting phenoxyl radical, enhancing antioxidant activity. proquest.com

4-Oxo Group: The carbonyl group at the C-4 position is involved in electron delocalization and is considered an important feature for antioxidant capacity. nih.gov

It is crucial to note that this compound is a flavanone (B1672756) , which means it has a saturated C2-C3 bond and lacks the C2-C3 double bond found in flavones. nih.gov This structural difference generally results in lower antioxidant activity compared to a corresponding flavone (B191248) because of the interrupted electron delocalization between the B-ring and the C-ring. mdpi.com Therefore, the antioxidant activity of this compound would rely more heavily on the direct hydrogen-donating ability of its single 7-hydroxyl group. The O-methylation of other potential hydroxyl groups generally reduces or inactivates direct antioxidant activity, suggesting the 7-OH group is the principal active site for radical scavenging in this molecule. nih.gov

Anticancer and Chemopreventive Mechanisms

The potential of this compound as an anticancer and chemopreventive agent is an area of growing interest, largely informed by studies on structurally similar polymethoxyflavonoids (PMFs). The mechanisms underlying these activities are multifaceted, involving direct interactions with cellular macromolecules and modulation of key signaling pathways that govern cell proliferation and survival.

Interactions with DNA and DNA-Binding Properties

While direct studies on the DNA-binding properties of this compound are not extensively documented, the broader class of flavonoids has been shown to interact with DNA. These interactions are a potential mechanism for their anticancer effects. Flavonoids can bind to DNA through intercalation, groove binding, or a combination of both. This binding can interfere with the processes of DNA replication and transcription, ultimately leading to an inhibition of cancer cell proliferation. The specific mode and affinity of binding are influenced by the flavonoid's structure, including the number and position of hydroxyl and methoxyl groups. For polymethoxyflavonoids, the planarity of the chromone (B188151) ring and the electronic properties conferred by the methoxy groups are thought to play a role in their ability to interact with the DNA double helix. It is hypothesized that this compound may exhibit similar DNA-interacting capabilities, thereby contributing to its potential anticancer activity.

Inhibition of Cell Proliferation and Induction of Apoptosis

A significant body of research points to the ability of polymethoxyflavonoids to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. Studies on compounds with similar structures, such as 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), have demonstrated potent anti-proliferative effects in human breast cancer cell lines. nih.gov This inhibition is often dose- and time-dependent.

The induction of apoptosis is a key mechanism for the anticancer activity of many flavonoids. In the case of HTMF, apoptosis was confirmed through various assays, including acridine (B1665455) orange/ethidium bromide (AO/EtBr) staining, which revealed characteristic morphological changes of apoptosis such as cell shrinkage, membrane blebbing, and chromatin condensation. nih.gov Furthermore, an increase in the population of apoptotic cells was observed through Annexin V-Cy3 staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Given the structural similarities, it is plausible that this compound also inhibits cancer cell growth by inducing apoptosis.

Modulation of Molecular Targets (e.g., Cyclin-Dependent Kinases, Topoisomerase II, Sphingosine Kinase)

The anticancer effects of flavonoids are often mediated through their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Cyclin-Dependent Kinases (CDKs): While direct evidence for this compound is lacking, some hydroxylated polymethoxyflavones have been shown to modulate cell cycle-related proteins. For instance, certain 5-hydroxy PMFs can induce cell cycle arrest at different phases (G0/G1 or G2/M) in colon cancer cells by affecting the levels of proteins like p21, CDK-2, and CDK-4. This suggests a potential for this class of compounds to interfere with the cell cycle machinery.

Topoisomerase II: Topoisomerase II is a vital enzyme in DNA replication and a target for several anticancer drugs. Certain flavonoids have been identified as inhibitors of topoisomerase II. Although specific data for this compound is unavailable, the general ability of flavonoids to interact with this enzyme suggests a possible mechanism of action.

Sphingosine Kinase (SphK): Sphingosine kinase is another emerging target in cancer therapy. While direct inhibition by this compound has not been reported, the potential for flavonoids to interact with various kinases is an active area of research.

Apoptotic Pathway Proteins: Research on the related compound, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), has shown that it can modulate key proteins involved in the apoptotic pathway. Treatment of MCF-7 breast cancer cells with HTMF led to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the induction of apoptosis. It is reasonable to hypothesize that this compound may exert its pro-apoptotic effects through a similar modulation of these key regulatory proteins.

Molecular TargetPotential Effect of this compound (Inferred from related compounds)Reference
p53Upregulation nih.gov
BaxUpregulation nih.gov
Bcl-2Downregulation nih.gov
CaspasesActivation nih.gov

Structure-Activity Relationship Analysis for Anticancer Effects (e.g., Role of C-7, C-5 Hydroxy Groups, Chromone Moiety)

The anticancer activity of polymethoxyflavonoids is intricately linked to their chemical structure. Several key features have been identified as being important for their efficacy.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups significantly influence the biological activity. A hydroxyl group at the C-5 position, as seen in some bioactive PMFs, has been suggested to be pivotal for enhanced inhibitory activity against cancer cells. mdpi.comresearchgate.net The C-7 hydroxyl group in this compound may also contribute to its biological effects, potentially through hydrogen bonding interactions with target proteins. mdpi.com Studies on trihydroxyflavones have indicated that the ortho-dihydroxy arrangement in the B-ring is important for both antioxidant and anticancer activities. mdpi.comnih.gov

Methoxyl Groups: The degree and pattern of methoxylation are crucial determinants of antiproliferative activity. A higher degree of methoxylation on the A-ring of polymethoxyflavones has been correlated with increased cytotoxicity. nih.gov The methoxy groups can enhance the lipophilicity of the molecule, which may improve its cellular uptake. The specific positioning of the methoxy groups at C-2', C-5, and C-8 in this compound likely confers a unique profile of biological activity.

Chromone Moiety: The fundamental flavanone skeleton, with its chromone ring, is a common feature of this class of compounds and is essential for their biological activities. The planarity and electronic distribution of this ring system are thought to be important for interactions with biological targets.

Neuroprotective Mechanisms

In addition to its potential anticancer properties, this compound may also possess neuroprotective effects, a characteristic attributed to many polymethoxyflavonoids. This neuroprotection is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Inhibition of Beta-Secretase Enzyme (BACE1) Activity

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase, also known as BACE1. Therefore, the inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease.

Several studies have demonstrated that polymethoxyflavones can act as inhibitors of the BACE1 enzyme. nih.govfrontiersin.org For instance, nobiletin and tangeretin, two well-studied citrus PMFs, have been shown to inhibit BACE1 activity. nih.gov The inhibitory activity of flavonoids against BACE1 is influenced by their structure. For example, the presence of sugar moieties and the pattern of hydroxylation and methoxylation can affect their potency. frontiersin.org Molecular docking studies have suggested that PMFs can bind to allosteric sites on the BACE1 enzyme, leading to its inhibition. nih.gov Given that this compound belongs to the polymethoxyflavonoid class, it is plausible that it also exhibits BACE1 inhibitory activity, thereby contributing to a potential neuroprotective effect by reducing the production of neurotoxic Aβ peptides.

Compound ClassEnzyme TargetPotential ImplicationReference
PolymethoxyflavonoidsBeta-Secretase (BACE1)Reduction of amyloid-beta plaque formation in Alzheimer's disease nih.govfrontiersin.org

Structure-Activity Relationship Analysis for Neuroprotective Effects

The neuroprotective potential of flavonoids is a subject of considerable scientific inquiry, with specific structural features playing a crucial role in their activity. For flavanones like this compound, the arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton is a key determinant of their neuroprotective capabilities.

Research into the structure-activity relationships (SAR) of a broad range of flavonoids has shed light on the importance of substitution patterns for anti-neurodegenerative activity. nih.govnih.gov Studies have indicated that the presence of a methoxy group at the C-7 position on the A-ring is a vital contributor to neuroprotective, antioxidant, and anti-inflammatory activities. nih.govnih.gov This is directly relevant to the structure of this compound, which possesses a hydroxyl group at this position. While direct studies on this specific flavanone are limited, the general SAR principles for flavonoids suggest that the nature of the substituent at C-7 is critical.

Furthermore, analysis of the B-ring substitution has shown that the presence of hydroxyl groups, particularly at the C-3' and C-5' positions, plays a significant role in the neuroprotective effects of flavonoids. nih.govnih.gov Although this compound features a methoxy group at the C-2' position, understanding the impact of substitutions on this ring is essential for predicting its potential activity. The antioxidant properties of flavonoids, which are closely linked to their neuroprotective effects, are also heavily influenced by the substitution pattern on both the A and B rings. nih.gov For instance, flavones with two hydroxyl substitutions in the B-ring and a hydroxyl group at C-7 have demonstrated strong antioxidant properties. nih.gov

Table 1: Key Structural Features in Flavonoids for Neuroprotective Activity

Structural Position Substituent Group Influence on Neuroprotective Activity
A-Ring (C-7) Methoxy (-OCH₃) Plays a vital role in neuroprotective, antioxidant, and anti-inflammatory activity. nih.govnih.gov
B-Ring (C-3') Hydroxyl (-OH) Presence of a hydroxyl group is important for neuroprotective effects. nih.gov

| B-Ring (C-5') | Hydroxyl (-OH) | Presence of a hydroxyl group is important for neuroprotective effects. nih.gov |

Mechanisms of Drug Resistance Modulation

Multidrug resistance (MDR) in cancer is a significant obstacle to effective chemotherapy. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump anticancer drugs out of cells. nih.gov Certain flavonoids have emerged as potent inhibitors of these efflux pumps, thereby acting as drug resistance modulators.

Interaction with Efflux Transporters (e.g., BCRP/ABCG2)

Flavonoids have been shown to selectively inhibit BCRP, reversing drug resistance. nih.gov While direct data on this compound is not extensively available, studies on structurally similar flavones provide critical insights. For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), a closely related compound, has demonstrated potent inhibition of BCRP-mediated efflux. nih.gov This compound showed a stronger reversal effect on resistance to the anticancer drug SN-38 than its parent compound, 3',4',7-trimethoxyflavone (TMF). nih.govresearchgate.net

The inhibitory activity is often assessed by measuring the concentration of the compound required to cause a twofold reduction in the drug's IC₅₀ value (RI₅₀). The potent activity of compounds like HTMF suggests that flavanones with similar substitution patterns, such as this compound, may also interact with and inhibit the function of BCRP/ABCG2. This interaction likely occurs at the substrate-binding site of the transporter, competitively inhibiting the efflux of chemotherapeutic agents. semanticscholar.orgresearchgate.net

Impact on Transporter Expression

Beyond direct inhibition of transporter function, some flavonoids can also modulate drug resistance by affecting the expression levels of the transporters themselves. Research has shown that treatment of BCRP-expressing cancer cells with compounds like TMF and its derivative HTMF can lead to a suppression of BCRP expression. nih.govresearchgate.net This dual mechanism of action—inhibiting both the activity and the expression of efflux pumps—makes these flavonoids particularly effective chemosensitizers. By reducing the amount of BCRP protein in the cancer cell membrane, these compounds can lead to a more sustained reversal of drug resistance. nih.govresearchgate.net

Structure-Activity Relationship for Reversal of Drug Resistance

The structural characteristics of flavonoids are critical for their ability to reverse BCRP-mediated drug resistance. SAR studies have identified key features that enhance inhibitory activity.

Role of Substituents at C-5: The presence of a hydroxyl group at the C-5 position appears to be particularly advantageous. The compound 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) exhibited a stronger reversal effect than 3',4',7-trimethoxyflavone (TMF), which lacks the C-5 hydroxyl group. nih.govresearchgate.net This highlights the importance of this specific substitution for potent BCRP inhibition.

Role of Substituents at C-7: The nature of the substituent at the C-7 position also influences activity. While methoxylation at this position is common in active compounds, the presence of a hydroxyl group, as in this compound, could also contribute to the interaction with the transporter. General SAR for flavonoid-BCRP interaction suggests that hydrophobic substitutions at positions 6, 7, or 8 are important for potent activity. bohrium.com

Table 2: Structure-Activity Relationship of Flavonoids as BCRP Inhibitors

Compound C-5 Substituent C-7 Substituent Reversal Effect on SN-38 Resistance (RI₅₀) Reference
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) -OH -OCH₃ 7.2 nM nih.govresearchgate.net
3',4',7-trimethoxyflavone (TMF) -H -OCH₃ 18 nM nih.govresearchgate.net

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | -F | -OCH₃ | 25 nM | nih.govresearchgate.net |

This data indicates that a hydroxyl group at C-5 enhances the BCRP-inhibitory activity more than a hydrogen or a fluorine atom at the same position.

Computational Chemistry and in Silico Research on 7 Hydroxy 2 ,5,8 Trimethoxyflavanone

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a flavonoid, might interact with a biological target, typically a protein. For many flavonoids, molecular docking studies have been crucial in elucidating their potential mechanisms of action by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding sites of enzymes or receptors. However, specific molecular docking analyses detailing the binding affinities and interaction patterns of 7-Hydroxy-2',5,8-trimethoxyflavanone with specific protein targets are not described in the available research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For flavonoids, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models that can predict activities such as antioxidant capacity. analchemres.orgresearchgate.netmdpi.com These models rely on statistical methods like Partial Least Squares (PLS) to correlate molecular fields (steric, electrostatic, etc.) with experimental data. mdpi.com Key statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to validate the robustness and predictive power of these models. analchemres.orgresearchgate.net There are currently no published QSAR models specifically developed for or including this compound.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is a cornerstone of rational drug design and is used for virtual screening to identify new potential drugs from large compound databases. nih.govresearchgate.net Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). ijper.org While this is a common approach in flavonoid research, specific pharmacophore models derived from or used to identify this compound have not been reported.

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to study flavonoids, providing insights into their conformational preferences, electronic properties (like HOMO-LUMO energy gaps), and spectroscopic characteristics. rsc.orgresearchgate.net These theoretical calculations help in understanding the molecule's stability, reactivity, and potential interactions. researchgate.net While DFT studies have been performed on numerous related flavanones and coumarins rsc.orgresearchgate.net, specific research detailing the conformational analysis and electronic properties of this compound using DFT is not available in the reviewed literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.